molecular formula C9H7N3OS2 B604330 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) CAS No. 14372-54-4

4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate)

Cat. No.: B604330
CAS No.: 14372-54-4
M. Wt: 237.3g/mol
InChI Key: GZPLEDFTLRJLDD-UHFFFAOYSA-N
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Description

4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) is a chemical compound with the molecular formula C9H7N3OS2. It is known for its unique structure, which includes an amino group, a methoxy group, and two thiocyanate groups attached to a benzene ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) typically involves the reaction of 4-amino-6-methoxybenzene-1,3-diol with thiocyanate reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a catalyst like triethylamine to facilitate the formation of the thiocyanate groups.

Industrial Production Methods

In an industrial setting, the production of 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiocyanate groups to thiol groups.

    Substitution: The amino and methoxy groups can participate in substitution reactions with other electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) is utilized in several scientific research fields:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) involves its interaction with specific molecular targets. The thiocyanate groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-methoxybenzene-1,3-diyl bis(isothiocyanate): Similar structure but with isothiocyanate groups instead of thiocyanate.

    4-Amino-6-methoxybenzene-1,3-diyl bis(sulfate): Contains sulfate groups instead of thiocyanate.

    4-Amino-6-methoxybenzene-1,3-diyl bis(chloride): Contains chloride groups instead of thiocyanate.

Uniqueness

4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and methoxy groups, along with the thiocyanate groups, allows for a wide range of chemical modifications and applications in various research fields.

Properties

IUPAC Name

(2-amino-4-methoxy-5-thiocyanatophenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3OS2/c1-13-7-2-6(12)8(14-4-10)3-9(7)15-5-11/h2-3H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPLEDFTLRJLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)SC#N)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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